molecular formula C13H23NO3 B1592108 Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 374794-96-4

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1592108
M. Wt: 241.33 g/mol
InChI Key: JHFMRJOXVOCJJQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the empirical formula C13H21NO4 . It has a molecular weight of 255.31 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of the molecule is O=C(OC(C)(C)C)N(CC1)CCC12OC(CC2)=O . This provides a textual representation of the molecule’s structure.


Chemical Reactions Analysis

There is a study that discusses two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This could provide insights into the reactivity of similar compounds.


Physical And Chemical Properties Analysis

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a solid . It has a molecular weight of 255.31 . The InChI key for this compound is DXCDANAWBPYOAA-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Reactivity

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate serves as a precursor in the synthesis of spirocyclic compounds, which have applications in preparing biologically active heterocyclic compounds. In a study, this compound underwent condensation with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products, showcasing its utility in synthetic organic chemistry for creating complex molecular architectures with potential biological activity (Moskalenko & Boev, 2012).

Supramolecular Arrangements

Research into cyclohexane-5-spirohydantoin derivatives, including tert-butyl variants, has provided insights into their molecular and crystal structures. These studies highlight the role of substituents in affecting supramolecular arrangements, contributing to our understanding of how structural variations can influence the physical properties of compounds (Graus et al., 2010).

Conformational Analysis

Spirolactams, including tert-butyl derivatives, have been synthesized and analyzed for their conformational properties. These compounds serve as conformationally restricted pseudopeptides and have implications in peptide synthesis, offering a basis for the development of novel biomolecules with specific structural and functional attributes (Fernandez et al., 2002).

NMR Spectroscopy in Stereochemistry

The use of NMR spectroscopy to determine the absolute configuration of tert-butyl derivatives showcases the importance of analytical techniques in elucidating the stereochemistry of complex organic molecules. This knowledge is crucial for the development of enantioselective synthetic methods and for understanding the relationship between molecular structure and biological function (Jakubowska et al., 2013).

Photochemical and Thermal Rearrangements

The study of the photochemical and thermal rearrangement of oxaziridines, including tert-butyl derivatives, provides evidence supporting the stereoelectronic theory. This research offers valuable insights into reaction mechanisms and the influence of electronic factors on chemical reactivity, which is essential for designing efficient synthetic strategies (Lattes et al., 1982).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H319, which indicates that it causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-4-13(5-8-14)6-9-16-10-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFMRJOXVOCJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620725
Record name tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

CAS RN

374794-96-4
Record name tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl azodicarboxylate (183 μl, 1.16 mmol) in tetrahydrofuran (0.5 mL) was added dropwise to a stirred, cooled (0° C.) solution of 1,1-dimethylethyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)-1-piperidinecarboxylate Description 24, 250 mg, 0.96 mmol) and triphenylphosphine (303 mg, 1.16 mmol) in tetrahydrofuran (10 mL) and the mixture was stirred at 0° C. for 90 minutes then at room temperature overnight. The mixture was cooled to 0° C. and further triphenylphosphine (126 mg, 0.48 mmol) and diethyl azodicarboxylate (76 μl, 0.48 mmol) were added. The mixture was stirred at room temperature for 2.5 hours, then the solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel, eluting with isohexane/EtOAc (80:20), to give the title compound as a colorless oil (150 mg, 65%). m/z (ES+) 186 (M+1−C4H8).
Quantity
183 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
303 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
126 mg
Type
reactant
Reaction Step Three
Quantity
76 μL
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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